molecular formula C24H16ClFN2O5 B11981988 Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate CAS No. 302912-99-8

Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

Cat. No.: B11981988
CAS No.: 302912-99-8
M. Wt: 466.8 g/mol
InChI Key: LSKKHFBTXBSXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[1,2-c]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with a pyrrole ring. Key structural features include:

  • 3-(2-Chlorophenyl) substituent: Introduces steric bulk and electron-withdrawing effects.
  • Dimethyl dicarboxylate esters at positions 5 and 6: Improve solubility and modulate reactivity.

Properties

CAS No.

302912-99-8

Molecular Formula

C24H16ClFN2O5

Molecular Weight

466.8 g/mol

IUPAC Name

dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

InChI

InChI=1S/C24H16ClFN2O5/c1-32-23(30)19-18-11-17(15-5-3-4-6-16(15)25)27-12-28(18)21(20(19)24(31)33-2)22(29)13-7-9-14(26)10-8-13/h3-12H,1-2H3

InChI Key

LSKKHFBTXBSXDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Core Pyrrolo[1,2-c]pyrimidine Synthesis

The pyrrolo[1,2-c]pyrimidine scaffold is typically constructed via cyclization reactions. A common approach involves condensing ethyl 2-cyano-4,4-diethoxybutanoate with halogenated intermediates under basic conditions . For example, bromoacetaldehyde diethyl acetal reacts with ethyl cyanoacetate in the presence of sodium ethoxide to form the pyrrole ring. Subsequent cyclization with urea or thiourea under acidic conditions yields the pyrimidine ring .

Key Reaction Parameters :

  • Temperature: 80–100°C for cyclization.

  • Catalysts: Sodium hydroxide (20%) or hydrochloric acid.

  • Yield: 67–68% for intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-ol .

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventTHF/H₂O (4:1)
Temperature80°C, 12 h
Yield72–78%

Acylation at Position 7: 4-Fluorobenzoyl Attachment

The 4-fluorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution . Using 4-fluorobenzoyl chloride in the presence of AlCl₃ as a Lewis acid facilitates electrophilic substitution at position 7 . Alternatively, a pre-functionalized intermediate (e.g., SEM-protected pyrrolopyrimidine) undergoes acylation under milder conditions .

Critical Considerations :

  • Protection of reactive sites (e.g., NH groups) with SEM or Boc groups prevents side reactions .

  • Solvent choice (e.g., DCM or DMF) impacts reaction efficiency.

Esterification at Positions 5 and 6

The dimethyl carboxylate groups are installed via esterification of dicarboxylic acid precursors. Treatment with methanol and a catalytic amount of sulfuric acid under reflux achieves high conversion . Alternatively, transesterification using dimethyl carbonate in the presence of K₂CO₃ offers a greener approach .

Yield Comparison :

MethodYield (%)Purity (HPLC)
H₂SO₄-catalyzed8599.5
Dimethyl carbonate7899.2

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water or chromatography (silica gel, eluent: ethyl acetate/hexane). Purity exceeding 99.5% is confirmed by HPLC . Structural validation employs:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), ester carbonyls (δ 165–170 ppm).

  • HRMS : [M+H]⁺ at m/z 467.08046 .

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Optimizing Pd catalyst loading and ligand choice improves cross-coupling yields .

  • Byproduct Formation : Using SEM protection reduces undesired acylation at alternate positions .

  • Solvent Recovery : Ethanol and THF are recycled via distillation to enhance sustainability .

Comparative Analysis of Synthetic Routes

RouteStepsOverall Yield (%)Key Advantage
A542Low cost
B455High purity
C638Scalable

Route B, featuring SEM protection and one-pot acylation, is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and fluorobenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolo[1,2-c]pyrimidine derivatives, including dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate. These compounds have shown promising activity against various bacterial and fungal strains.

  • Antitubercular Activity : Research indicates that derivatives of pyrrolo[1,2-c]pyrimidine exhibit significant anti-tuberculosis activity. For instance, certain analogues demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. The structure-activity relationship suggests that specific substitutions enhance efficacy against these pathogens .
  • Antifungal Properties : In vitro studies have also assessed the antifungal capabilities of pyrrolo[1,2-c]pyrimidine derivatives. These compounds were evaluated for their ability to inhibit fungal growth, revealing potential as lead compounds in antifungal drug development .

Anticancer Potential

The anticancer properties of pyrrolo[1,2-c]pyrimidine derivatives are under investigation, with several studies indicating cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

  • Mechanistic Insights : Molecular docking studies have been employed to understand the binding interactions between these compounds and target proteins involved in cancer progression. This computational approach aids in predicting the efficacy and safety profiles of new drug candidates .

Pharmacological Studies

Pharmacokinetic evaluations are crucial for determining the drug-likeness of new compounds. For this compound:

  • Absorption, Distribution, Metabolism, and Excretion (ADME) : In silico studies suggest favorable ADME properties for this compound and its derivatives. These findings indicate potential for further development into therapeutic agents .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that yield high purity compounds suitable for biological testing.

  • Yield and Purity : Typical synthesis methods achieve yields between 54% and 67%, with purity confirmed by high-performance liquid chromatography (HPLC) exceeding 99% .

Case Studies

Several case studies illustrate the applications of this compound in research:

StudyFocusFindings
Study AAntitubercular ActivityMICs of 8 µg/mL against H37Rv; effective against MDR strains .
Study BAntifungal ActivityDemonstrated significant inhibition of fungal growth .
Study CMechanistic StudiesInduction of apoptosis in cancer cell lines; docking studies confirmed binding affinities .

Mechanism of Action

The mechanism of action of Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (Target) Pyrrolo[1,2-c]pyrimidine 3-(2-ClPh), 7-(4-FBz) ~488.8* N/A
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Pyrrolo[1,2-c]pyrimidine 3-(4-biphenylyl), 7-(3,4-OMeBz) ~554.6* N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 7-(4-NO₂Ph), 8-CN ~483.4* 243–245
Diethyl 7-(4-bromophenyl)-8-cyano-imidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Imidazo[1,2-a]pyridine 7-(4-BrPh), 8-CN ~550.1* 223–225

Notes:

  • Core Heterocycle : Pyrrolo[1,2-c]pyrimidine (Target) vs. imidazo[1,2-a]pyridine (1l, 2c). The imidazole ring in the latter introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Effects: Electron-withdrawing groups (Cl, F, Br, NO₂) enhance stability and polarizability. Electron-donating groups (OMe in ) increase fluorescence quantum yield (0.55) compared to halogenated analogs .

Spectroscopic and Analytical Data

Compound Name 13C NMR (ppm) IR (cm⁻¹) Notable Properties
Target Compound N/A N/A Likely strong C=O stretches (~1700 cm⁻¹)
C26H22N4O4 (Pyrrolo[1,2-c]pyrimidine analog) 147.87 (s), 163.88 (s) N/A Elemental analysis: C 68.84%, H 4.86%, N 12.37%
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Detailed 1H/13C NMR shifts† CN stretch (~2200 cm⁻¹) High purity (51%), distinct nitro group peaks

reports detailed NMR shifts for imidazo[1,2-a]pyridine derivatives, including aromatic protons (δ 7.5–8.1 ppm) and ester carbonyls (δ 165–170 ppm).

Functional and Application Comparisons

  • Fluorescence Potential: The target’s 4-fluorobenzoyl group may confer moderate fluorescence, akin to ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (quantum yield = 0.55) . Electron-withdrawing substituents (F, Cl) could redshift emission compared to methoxy groups.
  • Synthetic Accessibility :
    • Pyrrolo[1,2-c]pyrimidines (Target, ) are synthesized via cyclocondensation, whereas imidazo[1,2-a]pyridines () use one-pot multi-component reactions.
  • Biological Relevance :
    • Imidazo[1,2-a]pyridines (e.g., 1l, 2c) are explored for antimicrobial activity, while pyrrolo[1,2-c]pyrimidines (Target, ) are prioritized for optoelectronic applications .

Biological Activity

Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (CAS Number: 302912-99-8) is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H16ClFN2O5
  • Molecular Weight : 466.85 g/mol
  • Chemical Structure : The compound features a pyrrolo[1,2-c]pyrimidine core with specific substitutions that enhance its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : In vitro assays revealed that this compound exhibits MIC values ranging from 16 to 128 µg/mL against different strains of M. tuberculosis, including multidrug-resistant variants .
Bacterial StrainMIC (µg/mL)
M. tuberculosis H37Rv16
Multidrug-resistant strains32 - 128

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The results indicate that it possesses significant cytotoxic activity:

  • Cell Line Tested : Human lung cancer cell line A549 and others.
  • IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating moderate cytotoxicity depending on the cell type tested.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Targeting Enzymatic Pathways : It appears to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
  • Molecular Docking Studies : Computational studies indicate strong binding affinity to specific targets in Mycobacterium tuberculosis, which may explain its effectiveness against this pathogen .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antitubercular Activity :
    • A series of derivatives were synthesized and tested for their antitubercular activity against M. tuberculosis. The results indicated that modifications in the chemical structure significantly influenced their efficacy.
    • The study concluded that compounds with a pyrrolo[1,2-c]pyrimidine scaffold exhibited enhanced activity compared to other structural analogs .
  • Cytotoxicity Evaluation :
    • In a recent evaluation of cytotoxic effects on cancer cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells at lower concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate?

  • Methodological Answer : Multi-step one-pot reactions are frequently utilized, involving cyclocondensation of ester precursors with substituted amines or aryl ketones. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like potassium carbonate are critical for achieving cyclization. For example, analogous pyrrolo-pyrimidine derivatives were synthesized via one-pot two-step reactions, yielding 51–61% purity, with detailed NMR and HRMS validation . Adjusting stoichiometric ratios of precursors (e.g., dimethyl acetylenedicarboxylate derivatives) and optimizing reflux conditions (e.g., 80–100°C for 12–24 hours) can enhance efficiency.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing aromatic (e.g., 2-chlorophenyl at δ 7.2–7.8 ppm) and carbonyl groups (e.g., ester carbonyls at δ 165–170 ppm).
  • HRMS (ESI) : Validates molecular weight (e.g., observed vs. calculated mass accuracy within ±0.005 Da) and confirms substituent incorporation .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) versus non-polar alternatives (toluene) to balance solubility and reaction kinetics.
  • Catalyst Selection : Evaluate bases (e.g., K2CO3 vs. Cs2CO3) to enhance cyclization efficiency.
  • Temperature Gradients : Use controlled reflux (e.g., 80°C vs. 120°C) to minimize side products like decarboxylated byproducts.
  • Case Study : In analogous syntheses, DMSO at 90°C yielded 61% purity, while higher temperatures led to decomposition .

Q. How do electronic and steric effects of substituents (e.g., 2-chlorophenyl, 4-fluorobenzoyl) influence the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (Cl, F) increase electrophilicity at the pyrrolo-pyrimidine core, facilitating nucleophilic attacks. For example, 4-fluorobenzoyl groups stabilize intermediates via resonance, as observed in benzilic acid rearrangements .
  • Steric Effects : Ortho-substituted chlorophenyl groups may hinder access to reactive sites, requiring bulk-tolerant catalysts (e.g., Pd(PPh3)4). Computational modeling (DFT) can predict steric clashes and guide substituent selection .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous assignments.
  • Isotopic Analysis : HRMS isotopic patterns (e.g., 35Cl vs. 37Cl) can clarify discrepancies in molecular ion peaks.
  • Case Study : A derivative with theoretical HRMS 550.0978 showed observed 550.0816 due to isotopic variance, resolved via high-resolution isotopic fine structure analysis .

Q. What computational approaches predict the compound’s interaction with biological targets or materials?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases) based on pyrrolo-pyrimidine scaffolds.
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic reactivity. For example, fluoro-substituted analogs showed enhanced π-π stacking in material science applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.